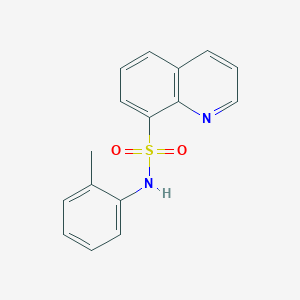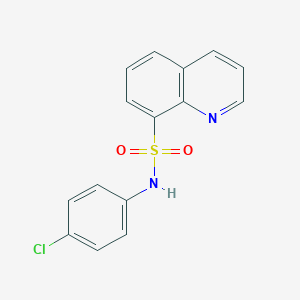![molecular formula C11H8N2S B182960 6-Phenylimidazo[2,1-b]thiazole CAS No. 7008-63-1](/img/structure/B182960.png)
6-Phenylimidazo[2,1-b]thiazole
Übersicht
Beschreibung
6-Phenylimidazo[2,1-b]thiazole is a chemical compound with the molecular formula C11H8N2S . It has an average mass of 200.260 Da and a mono-isotopic mass of 200.040817 Da .
Molecular Structure Analysis
The molecular structure of 6-Phenylimidazo[2,1-b]thiazole consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The compound has a density of 1.3±0.1 g/cm³, a molar refractivity of 60.4±0.5 cm³, and a molar volume of 154.1±7.0 cm³ .Chemical Reactions Analysis
While specific chemical reactions involving 6-Phenylimidazo[2,1-b]thiazole are not detailed in the search results, the compound has been used in the synthesis of various derivatives, which have been tested for their anticancer activities .Physical And Chemical Properties Analysis
6-Phenylimidazo[2,1-b]thiazole has several notable physical and chemical properties. It has a density of 1.3±0.1 g/cm³, a molar refractivity of 60.4±0.5 cm³, and a molar volume of 154.1±7.0 cm³ . The compound also has a polar surface area of 46 Ų and a polarizability of 23.9±0.5 x 10^-24 cm³ .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
“6-Phenylimidazo[2,1-b]thiazole” derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various bacteria and fungi. This includes a series of N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides .
Antifungal Activity
New derivatives of “6-Phenylimidazo[2,1-b]thiazole” have been synthesized and assessed for their antifungal activity against dermatophyte strains, with ketoconazole used as the standard for comparison .
Anti-cancer Activity
The compound has been used to create novel benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole scaffolds that focus on anti-cancer activity . These derivatives are important pharmacophores and intermediates for making drugs .
Cytotoxic Activity Against Cancer Cell Lines
A series of novel compounds bearing “6-Phenylimidazo[2,1-b]thiazole” scaffolds were designed, synthesized, and tested for their cytotoxicity against human cancer cell lines , including HepG2 (liver cancer) and MDA-MB-231 .
Wirkmechanismus
Target of Action
The primary target of 6-Phenylimidazo[2,1-b]thiazole is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.
Mode of Action
6-Phenylimidazo[2,1-b]thiazole interacts with EGFR, inhibiting its activity . This interaction results in the inhibition of the downstream signaling pathways that are responsible for cell proliferation. The compound’s mode of action is primarily through competitive inhibition, where it competes with the natural ligand (EGFR) for the binding site on the receptor.
Biochemical Pathways
The interaction of 6-Phenylimidazo[2,1-b]thiazole with EGFR affects several biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival. By inhibiting EGFR, this compound prevents the activation of this pathway, leading to reduced cell proliferation .
Result of Action
The result of 6-Phenylimidazo[2,1-b]thiazole’s action is a decrease in cell proliferation, particularly in cancer cells that overexpress EGFR . This makes it a potential candidate for the treatment of cancers that are characterized by EGFR overexpression.
Eigenschaften
IUPAC Name |
6-phenylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYKAVHVTLJEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CSC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313170 | |
| Record name | 6-Phenylimidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylimidazo[2,1-b]thiazole | |
CAS RN |
7008-63-1 | |
| Record name | 6-Phenylimidazo(2,1-b)thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenylimidazo[2,1-b]thiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Phenylimidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-PHENYLIMIDAZO(2,1-B)THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5LX2B3UE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 6-phenylimidazo[2,1-b]thiazole is C11H8N2S, and its molecular weight is 200.26 g/mol.
A: Researchers frequently utilize 1H NMR, 13C NMR, FTIR, and mass spectrometry to elucidate the structure of 6-phenylimidazo[2,1-b]thiazole derivatives. [, ]
A: Studies have shown that substitutions at different positions of the 6-phenylimidazo[2,1-b]thiazole scaffold can significantly impact its biological activity. For instance, introducing various substituents at the 5-position has yielded derivatives with notable antimicrobial activity against a range of bacteria and fungi. [] Additionally, incorporating specific groups, such as 2-hydroxybenzylidene and carbohydrazide, at the 3-position has led to the development of fluorescence probes with high sensitivity and selectivity towards specific metal ions like In3+ and Cr3+. []
A: Research has identified various biological activities associated with this class of compounds. Derivatives have demonstrated antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Staphylococcus epidermidis, and Trichophyton mentagrophytes. [] Furthermore, certain derivatives exhibited antimycobacterial activity against Mycobacterium tuberculosis. []
A: Yes, research has explored the immunomodulatory potential of metal complexes derived from (-)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole (levamisole). Studies on mice and rats revealed that the incorporation of metals like Zn(II) into the complex could enhance the immunomodulating activity compared to the uncomplexed levamisole. []
A: While the exact mechanisms of action for all derivatives are still under investigation, studies suggest that some 6-phenylimidazo[2,1-b]thiazole derivatives could potentially exert their effects through inhibition of mitochondrial NADH dehydrogenase. [] Additionally, the ability of certain derivatives to form aggregates with human serum albumin suggests a potential influence on protein structure and function. []
A: Yes, computational chemistry tools have been employed to gain insights into the properties and behavior of these compounds. Density functional theory (DFT) and time-dependent DFT (TDDFT) calculations have been used to understand the binding modes, electronic properties, and spectroscopic characteristics of 6-phenylimidazo[2,1-b]thiazole-based fluorescence probes. []
ANone: The provided research papers primarily focus on the biological activities and analytical aspects of 6-phenylimidazo[2,1-b]thiazole and its derivatives. There is limited information available regarding their catalytic properties or applications in the provided abstracts.
A: Gas-liquid chromatography (GLC) has been successfully employed for the determination of residues of levamisole, a derivative of 6-phenylimidazo[2,1-b]thiazole, in bovine milk. [] The method involves extraction from milk, purification, and quantification using GLC with an alkali flame ionization detector. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




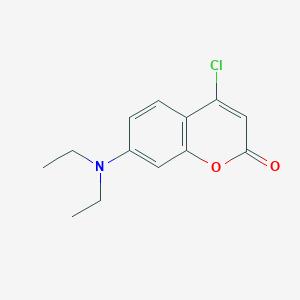
![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)

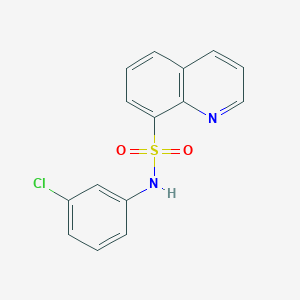

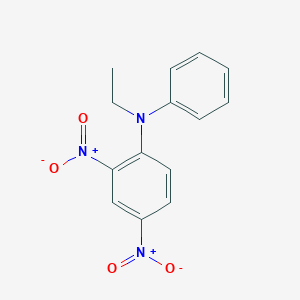
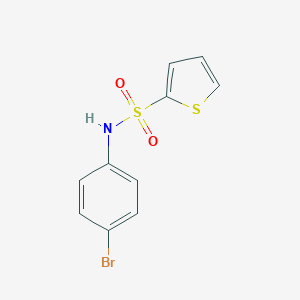
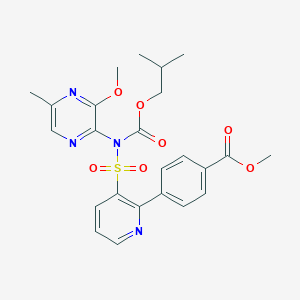
![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)
